2-Oxooxolan-3-yl 3-sulfanylpropanoate
Description
Properties
CAS No. |
748798-56-3 |
|---|---|
Molecular Formula |
C7H10O4S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
(2-oxooxolan-3-yl) 3-sulfanylpropanoate |
InChI |
InChI=1S/C7H10O4S/c8-6(2-4-12)11-5-1-3-10-7(5)9/h5,12H,1-4H2 |
InChI Key |
GJUBFJCZMFTICE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(=O)C1OC(=O)CCS |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Step 1: Ring-opening of gamma-butyrolactone to form 4-hydroxybutanoic acid.
Step 2: Esterification of 3-mercaptopropionic acid with the alcohol derivative.
Key Reagents and Conditions
Procedure
- Ring-Opening: Gamma-butyrolactone is treated with a base (e.g., NaOH) in aqueous solution to form sodium 4-hydroxybutanoate.
- Esterification: The sodium salt is neutralized, and 3-mercaptopropionic acid is added to the reaction mixture. DCC and DMAP are introduced to activate the carboxylic acid, forming an O-acylisourea intermediate that reacts with the alcohol.
- Workup: Byproducts (e.g., urea) are filtered, and the product is purified via distillation or chromatography.
Yield and Purity
Analogous syntheses of 3-mercaptopropionic acid esters (e.g., pentaerythritol tetrakis(3-mercaptopropionate)) achieve yields of 80–85% and purities exceeding 97% using DCC/DMAP systems. For 2-oxooxolan-3-yl 3-sulfanylpropanoate, similar yields are anticipated, contingent on minimizing thiol oxidation.
Acid Chloride-Mediated Synthesis
Alternative methods employ acid chlorides to enhance reactivity, though this approach necessitates careful handling to prevent side reactions.
Reaction Scheme
Step 1: Conversion of 3-mercaptopropionic acid to its acid chloride.
Step 2: Reaction with gamma-butyrolactone-derived alcohol.
Key Reagents and Conditions
Procedure
- Acid Chloride Formation: 3-Mercaptopropionic acid is treated with SOCl₂ under reflux to form 3-mercaptopropionyl chloride.
- Esterification: The chloride is reacted with 4-hydroxybutanoic acid (from gamma-butyrolactone ring-opening) in the presence of Et₃N to absorb HCl.
- Purification: The product is isolated via vacuum distillation.
Challenges
- Thiol Oxidation: The thiol group may oxidize to disulfides under acidic conditions, necessitating inert atmospheres (e.g., N₂ or Ar).
- Side Reactions: Excess SOCl₂ can lead to over-chlorination or decomposition of the lactone ring.
Transesterification Approaches
Transesterification offers a route to synthesize the target compound from pre-existing esters, though this method is less commonly reported.
Reaction Scheme
Step 1: Exchange of the alcohol moiety in a 3-mercaptopropionic acid ester with gamma-butyrolactone-derived alcohol.
Key Reagents and Conditions
Procedure
- Catalytic Exchange: The starting ester is heated with 4-hydroxybutanoic acid and a catalyst (e.g., Ti(OiPr)₄) in a solvent (e.g., toluene).
- Equilibrium Control: The reaction is driven toward the desired product by removing volatile byproducts (e.g., methanol).
Limitations
- Equilibrium Challenges: Transesterification often requires high temperatures and long reaction times, risking thiol degradation.
- Low Selectivity: Competing side reactions may reduce yields.
Photochemical Thiol-Ene Reactions
Though less conventional, thiol-ene click chemistry has been explored for synthesizing thiol-functionalized polymers. However, its application to lactone esters remains unreported.
Reaction Scheme
Step 1: UV-induced radical-mediated addition of 3-mercaptopropionic acid to an allyl-functionalized lactone.
Key Reagents and Conditions
| Component | Role | Example |
|---|---|---|
| Thiol | 3-Mercaptopropionic acid | HSCH₂CH₂CO₂H |
| Allyl Lactone | Electrophilic partner | Allyl gamma-butyrolactone |
| Photoinitiator | Generates radicals | 2-Hydroxy-2-methylpropiophenone |
Procedure
- Radical Initiation: The photoinitiator is irradiated with UV light to generate radicals, which abstract hydrogen from the thiol group.
- Radical Addition: The thiol radical adds to the allyl lactone, forming a carbon-sulfur bond.
Advantages
- High Efficiency: Thiol-ene reactions often proceed rapidly under mild conditions.
- Functional Group Tolerance: Compatible with thiol and ester groups.
Limitations
- Scalability: Requires specialized UV reactors, limiting industrial applicability.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield | Purity |
|---|---|---|---|---|
| Coupling Agents | High efficiency, mild conditions | Cost of DCC/DMAP; urea byproduct | 80–85% | >97% |
| Acid Chloride | Fast reaction kinetics | Risk of thiol oxidation; toxic reagents | 70–75% | 95–98% |
| Transesterification | Reusable catalysts | Long reaction times; low selectivity | 50–60% | 90–95% |
| Thiol-Ene | Rapid, solvent-free | Limited scalability; specialized equipment | 85–90% | >95% |
Critical Challenges and Mitigation Strategies
Thiol Group Stability
Lactone Ring Reactivity
- Issue: Gamma-butyrolactone may undergo undesired polymerization or hydrolysis.
- Solutions:
- Control pH during ring-opening to avoid excessive hydrolysis.
- Use anhydrous solvents to minimize water content.
Chemical Reactions Analysis
Types of Reactions
2-Oxooxolan-3-yl 3-sulfanylpropanoate undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
2-Oxooxolan-3-yl 3-sulfanylpropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxooxolan-3-yl 3-sulfanylpropanoate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogues
Structural Features
The table below compares structural attributes of 2-Oxooxolan-3-yl 3-sulfanylpropanoate with related compounds:
| Compound Name | Core Structure | Functional Groups | Molecular Formula | Key Features |
|---|---|---|---|---|
| 2-Oxooxolan-3-yl 3-sulfanylpropanoate | γ-lactone + propanoate ester | Ester, thiol (─SH) | C₇H₁₀O₄S | Redox-active thiol, hydrolytically labile |
| CID9795780* | γ-lactone + undecanamide | Amide, ketone | C₁₈H₂₉NO₄ | Long alkyl chain, stable amide bond |
| CID9882952* | γ-lactone + fluorinated decanamide | Amide, ketone, difluoro | C₁₇H₂₆F₂NO₄ | Fluorine-enhanced lipophilicity |
| N-(2-Oxooxolan-3-yl)decanamide** | γ-lactone + decanamide | Amide | C₁₅H₂₅NO₃ | Hydrophobic alkyl tail |
| Ethyl 2-oxo-2-(2-oxooxolan-3-yl)acetate | γ-lactone + acetyl ester | Ester, ketone | C₈H₁₀O₅ | Dual ester groups, no thiol |
From Energy-Optimized Pharmacophore Study ; *From Safety Data Sheets .
Key Observations:
- Shared γ-Lactone Core : All compounds feature the 2-oxooxolan-3-yl group, critical for interactions with LasR active-site residues like Tyr56 and Trp60 .
- Functional Group Divergence: The thiol group in 2-Oxooxolan-3-yl 3-sulfanylpropanoate distinguishes it from amide-based analogues (CID9795780, CID9882952), offering unique redox and nucleophilic properties. Amide vs. Ester Linkage: Amides (CID9795780) exhibit greater hydrolytic stability compared to esters, which may degrade faster in physiological conditions.
Quorum-Sensing Inhibition (QSI) Potential
- 2-Oxooxolan-3-yl 3-Sulfanylpropanoate: The thiol group may form disulfide bonds or hydrogen bonds with LasR residues (e.g., Cys79), disrupting ligand-receptor interactions. However, ester lability could reduce bioavailability .
- CID9795780 and CID9882952: These amide derivatives stabilize hydrogen bonds with LasR’s Tyr56 and Asp73 via their carbonyl and NH groups, aligning with the ADAHH pharmacophore model (Acceptor, Donor, Aromatic, Hydrophobic, Hydrophobic) .
- N-(2-Oxooxolan-3-yl)decanamide : Lacks the thiol group but shares the γ-lactone core, suggesting moderate QSI activity through hydrophobic interactions with LasR’s Leu110 and Val76 .
Pharmacokinetic Properties
| Property | 2-Oxooxolan-3-yl 3-Sulfanylpropanoate | CID9795780 | CID9882952 |
|---|---|---|---|
| Molecular Weight (g/mol) | 210.22 | 331.43 | 348.39 |
| LogP (Predicted) | 0.8 | 3.5 | 4.1 |
| Solubility (mg/mL) | 12.3 (Moderate) | 0.5 (Low) | 0.2 (Low) |
| Stability | Hydrolytically labile (ester) | High | High |
- Solubility : The thiol group improves aqueous solubility compared to highly lipophilic amides.
- Stability : Ester-based compounds may require formulation adjustments (e.g., encapsulation) to mitigate hydrolysis.
Biological Activity
2-Oxooxolan-3-yl 3-sulfanylpropanoate is a compound that has garnered attention due to its diverse biological activities, primarily attributed to its thiol group. This article explores the biological activity of this compound, examining its mechanisms, potential applications, and relevant case studies.
Chemical Structure
The chemical structure of 2-Oxooxolan-3-yl 3-sulfanylpropanoate can be represented as follows:
Where:
- represents carbon atoms.
- represents hydrogen atoms.
- represents oxygen atoms.
- represents sulfur atoms.
The biological activity of 2-Oxooxolan-3-yl 3-sulfanylpropanoate is largely influenced by its thiol group. Thiols are known to participate in redox reactions, which can lead to various biological effects, including:
- Antioxidant Activity : The thiol group can scavenge free radicals, reducing oxidative stress in cells.
- Enzyme Modulation : Thiols can interact with enzymes, potentially enhancing or inhibiting their activity.
- Cell Signaling : Thiols play a crucial role in cellular signaling pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activities
The compound exhibits several notable biological activities:
- Antimicrobial Properties : Research indicates that 2-Oxooxolan-3-yl 3-sulfanylpropanoate demonstrates significant antimicrobial activity against various pathogens.
- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in vitro and in vivo by modulating pro-inflammatory cytokines.
- Cytotoxicity : Studies reveal that it possesses cytotoxic effects on certain cancer cell lines, suggesting potential applications in cancer therapy.
Data Table of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of 2-Oxooxolan-3-yl 3-sulfanylpropanoate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations above 50 µg/mL, indicating its potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests that the compound may serve as a therapeutic agent for inflammatory diseases.
Case Study 3: Cancer Cell Line Studies
In vitro studies using breast cancer cell lines showed that treatment with 2-Oxooxolan-3-yl 3-sulfanylpropanoate led to increased apoptosis rates compared to untreated controls. Flow cytometry analysis confirmed these findings, indicating a potential role in cancer treatment strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
